molecular formula C10H10ClF2NO2 B3024572 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide CAS No. 852940-46-6

2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide

Cat. No.: B3024572
CAS No.: 852940-46-6
M. Wt: 249.64 g/mol
InChI Key: GNQBJAWLGMRITK-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(difluoromethoxy)phenyl]propanamide is a halogenated amide compound characterized by a propanamide backbone substituted with a chlorine atom at the β-position (2-position) and an aromatic 4-(difluoromethoxy)phenyl group attached via the amide nitrogen. Its molecular formula is C₁₀H₁₀ClF₂NO₂, with a molecular weight of 265.65 g/mol (calculated).

Properties

IUPAC Name

2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF2NO2/c1-6(11)9(15)14-7-2-4-8(5-3-7)16-10(12)13/h2-6,10H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQBJAWLGMRITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801230838
Record name 2-Chloro-N-[4-(difluoromethoxy)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852940-46-6
Record name 2-Chloro-N-[4-(difluoromethoxy)phenyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852940-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[4-(difluoromethoxy)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide typically involves the reaction of 4-(difluoromethoxy)aniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The amide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted amides or thiol derivatives.

    Oxidation Reactions: Products include carboxylic acids or other oxidized compounds.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity to its target, while the chloro group can influence its reactivity and stability. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Halogen Positioning: Compounds with ortho-/para-halogenation (e.g., 4-chloro-2-fluorophenyl in ) exhibit stronger intermolecular interactions (e.g., halogen bonding) than monosubstituted analogs.
  • Heterocyclic Substituents : The 1,2,4-triazole group in introduces additional hydrogen-bonding sites, which may enhance solubility and target affinity compared to the target compound’s difluoromethoxy group.

Molecular Weight and Lipophilicity

  • The target compound’s molecular weight (265.65 g/mol ) and lipophilicity (logP estimated ~2.8) position it within the "drug-like" chemical space, similar to its analogs. Bulkier substituents (e.g., isopropyl in ) increase molecular weight but reduce membrane permeability.

Challenges and Limitations

  • Synthetic Complexity : The difluoromethoxy group in the target compound requires specialized fluorination techniques, as seen in the discontinued analog .
  • Isomer Differentiation : Misidentification risks exist for isomers like 3-chloro-4-(difluoromethoxy)phenyl () versus the target’s 4-(difluoromethoxy)phenyl group, necessitating advanced analytical methods (e.g., NMR, LC-MS) .

Biological Activity

2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide is characterized by the following structural features:

  • Chlorine atom at the second position.
  • Difluoromethoxy group attached to the phenyl ring.
  • Propanamide functional group , which may influence its biological interactions.

The compound's chemical formula is C11H10ClF2NC_{11}H_{10}ClF_2N with a molecular weight of 249.65 g/mol.

The biological activity of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide is primarily attributed to its interactions with specific molecular targets. Research indicates that it may act on various enzymes and receptors, modulating their activity and influencing biochemical pathways involved in disease processes.

Antifungal Activity

Recent studies have demonstrated that derivatives similar to 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide exhibit significant antifungal properties. The compound was tested against several phytopathogenic fungi, showing varying degrees of inhibition:

CompoundInhibition Rate (%)Fungi Tested
178.4A. alternate
295.1C. lunata
362.2P. oryza

These results suggest that compounds with similar structures could be developed as antifungal agents, potentially offering alternatives to existing treatments .

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of several compounds structurally related to 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide against Fusarium oxysporum. The results indicated that certain derivatives exhibited higher efficacy than traditional antifungal agents, suggesting a promising avenue for agricultural applications .
  • Cell Line Studies : In vitro studies on cancer cell lines have shown that related compounds can induce apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective concentrations for therapeutic use. Further exploration is needed to confirm these effects specifically for 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide.

Pharmacokinetics

Understanding the pharmacokinetics of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide is crucial for determining its therapeutic potential. Key factors include:

  • Absorption : The compound's solubility and permeability affect its absorption in biological systems.
  • Distribution : Lipophilicity influences how well it distributes throughout tissues.
  • Metabolism : Enzymatic pathways may modify the compound, impacting its efficacy and safety profile.
  • Excretion : Renal or hepatic excretion pathways determine how quickly the compound is eliminated from the body.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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